molecular formula C15H22N2O2 B1459821 Benzyl (azepan-3-ylmethyl)carbamate CAS No. 1823835-67-1

Benzyl (azepan-3-ylmethyl)carbamate

Cat. No.: B1459821
CAS No.: 1823835-67-1
M. Wt: 262.35 g/mol
InChI Key: GMKHHBJBFHHQBW-UHFFFAOYSA-N
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Description

Benzyl (azepan-3-ylmethyl)carbamate is a chemical compound with the molecular formula C15H22N2O2. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its pale-yellow to yellow-brown liquid form and is typically stored at temperatures between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (azepan-3-ylmethyl)carbamate can be achieved through various methods. One common approach involves the reaction of azepane with benzyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Azepane is reacted with benzyl chloroformate in the presence of a base such as triethylamine.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified through standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One-pot reactions using carbonylimidazolide in water with a nucleophile have been reported to provide an efficient and general method for the preparation of carbamates . This method allows for high purity products to be obtained through simple filtration.

Chemical Reactions Analysis

Types of Reactions

Benzyl (azepan-3-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Benzyl (azepan-3-ylmethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (azepan-3-ylmethyl)carbamate involves its interaction with specific molecular targets. As a carbamate, it can act as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can be removed under specific conditions, such as acidic or basic environments, to reveal the free amine group .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the azepane ring.

    Azepan-3-ylmethyl carbamate: Similar structure but lacks the benzyl group.

    Tert-butyl carbamate: Commonly used protecting group for amines, but with a tert-butyl group instead of benzyl.

Uniqueness

Benzyl (azepan-3-ylmethyl)carbamate is unique due to the presence of both the benzyl and azepane groups, which provide specific chemical properties and reactivity. This dual functionality makes it a versatile compound in various synthetic and research applications.

Properties

IUPAC Name

benzyl N-(azepan-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-15(19-12-13-6-2-1-3-7-13)17-11-14-8-4-5-9-16-10-14/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKHHBJBFHHQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (azepan-3-ylmethyl)carbamate
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Benzyl (azepan-3-ylmethyl)carbamate
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Benzyl (azepan-3-ylmethyl)carbamate
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Benzyl (azepan-3-ylmethyl)carbamate
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Benzyl (azepan-3-ylmethyl)carbamate
Reactant of Route 6
Benzyl (azepan-3-ylmethyl)carbamate

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